molecular formula C10H18ClNO4 B1531173 3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride CAS No. 1235297-21-8

3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride

Cat. No. B1531173
CAS RN: 1235297-21-8
M. Wt: 251.71 g/mol
InChI Key: FABUQPWYHQVSHK-KVZVIFLMSA-N
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Description

3,4-Diethyl (3R,4S)-Pyrrolidine-3,4-dicarboxylate hydrochloride, also known as 3,4-Diethyl-Pyrrolidine-3,4-dicarboxylic acid hydrochloride or DEPDC, is an organic compound that is widely used in the field of scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. This compound is commonly used as a reagent for the synthesis of various compounds, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of pyrrolidine derivatives involves various strategies, including the condensation of amino acids with carbonyl-containing compounds, leading to a wide array of pyrrolidine-based compounds. These synthetic routes are pivotal for developing new pharmaceuticals, agrochemicals, and materials due to the structural diversity and bioactivity of pyrrolidine derivatives (Campaigne & Shutske, 1974).

Reactivity and Modification

  • Pyrrolidine compounds have been explored for their reactivity towards various reagents, demonstrating the potential for creating a variety of structurally diverse derivatives. This reactivity is essential for the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Dawadi & Lugtenburg, 2011).

Metal-Organic Frameworks (MOFs)

  • Pyridine and pyrrolidine derivatives have been utilized in the formation of metal-organic frameworks (MOFs), showcasing the versatility of these compounds in constructing materials with potential applications in catalysis, gas storage, and separation technologies (Ghosh, Ribas, & Bharadwaj, 2005).

Conducting Polymers

  • Derivatives of pyrrolidine have been employed in the synthesis of conducting polymers, highlighting their significance in developing electronic and photonic materials. These findings suggest the potential of pyrrolidine derivatives in fabricating materials for electronic devices and sensors (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Chiral Synthesis and Catalysis

  • The chiral nature of certain pyrrolidine derivatives has been exploited in enantioselective synthesis, showcasing their importance in the production of chiral molecules for pharmaceutical applications. This aspect underscores the role of pyrrolidine derivatives in asymmetric catalysis and synthesis (Talma et al., 1985).

properties

IUPAC Name

diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUQPWYHQVSHK-KVZVIFLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@@H]1C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride
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3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride
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3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride
Reactant of Route 6
3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride

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